molecular formula C34H38NO2PS B13646754 (R)-N-((R)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((R)-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B13646754
M. Wt: 555.7 g/mol
InChI Key: XEDQKICLGCSFKO-OQMUSNMJSA-N
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Description

®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound that features a unique combination of phosphanyl and sulfinamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-N,2-dimethylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the phosphanyl group and the introduction of the sulfinamide moiety. Common reagents used in these reactions include phosphine ligands, sulfinyl chlorides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-N,2-dimethylpropane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to an amine.

    Substitution: The phosphanyl group can participate in substitution reactions, forming new phosphine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide group can yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in asymmetric catalysis. Its unique structure allows it to facilitate enantioselective reactions, making it valuable in the synthesis of chiral compounds.

Biology

The compound’s potential biological applications include its use as a probe in studying enzyme mechanisms and as a building block in the synthesis of biologically active molecules.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry

Industrially, the compound can be used in the production of fine chemicals and pharmaceuticals, where its role as a catalyst or ligand can enhance the efficiency and selectivity of various chemical processes.

Mechanism of Action

The mechanism by which ®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-N,2-dimethylpropane-2-sulfinamide exerts its effects involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal centers, forming complexes that catalyze various reactions. The sulfinamide moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    ®-MonoPhos: A phosphine ligand used in asymmetric catalysis.

    ®-Phanephos: Another phosphine ligand with applications in enantioselective synthesis.

    (R,R)-TADDOL-derived phosphane-phosphite ligands: Used in enantioselective catalytic arylation reactions.

Uniqueness

What sets ®-N-(®-1-(5-(Diphenylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl)ethyl)-N,2-dimethylpropane-2-sulfinamide apart is its combination of phosphanyl and sulfinamide groups, which provides unique reactivity and selectivity in catalytic processes. This dual functionality allows it to participate in a wider range of reactions compared to similar compounds that may only contain one of these functional groups.

Properties

Molecular Formula

C34H38NO2PS

Molecular Weight

555.7 g/mol

IUPAC Name

N-[(1R)-1-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)ethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C34H38NO2PS/c1-24(35(7)39(36)33(2,3)4)27-20-14-21-28-31(27)37-32-29(34(28,5)6)22-15-23-30(32)38(25-16-10-8-11-17-25)26-18-12-9-13-19-26/h8-24H,1-7H3/t24-,39?/m1/s1

InChI Key

XEDQKICLGCSFKO-OQMUSNMJSA-N

Isomeric SMILES

C[C@H](C1=C2C(=CC=C1)C(C3=C(O2)C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)(C)C)N(C)S(=O)C(C)(C)C

Canonical SMILES

CC(C1=C2C(=CC=C1)C(C3=C(O2)C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)(C)C)N(C)S(=O)C(C)(C)C

Origin of Product

United States

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